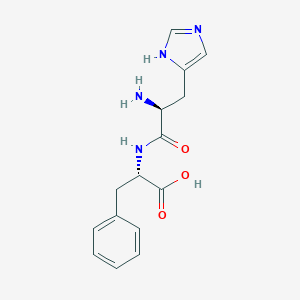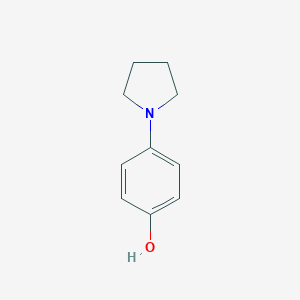
N-(2-cyano-1-thiophen-2-ylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-1-thiophen-2-ylethyl)acetamide is an organic compound with the molecular formula C9H10N2OS It is characterized by the presence of a cyano group (–CN) and a thienyl group (a sulfur-containing five-membered ring) attached to an ethyl acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-1-thiophen-2-ylethyl)acetamide typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-(2-cyano-1-thiophen-2-ylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated thienyl derivatives
科学的研究の応用
N-(2-cyano-1-thiophen-2-ylethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-cyano-1-thiophen-2-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the thienyl group can participate in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1-Cyano-2-ethylhexyl)acetamide
- 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
- N-2-thienylacetamide
Uniqueness
N-(2-cyano-1-thiophen-2-ylethyl)acetamide is unique due to the presence of both a cyano group and a thienyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
17770-30-8 |
|---|---|
分子式 |
C9H10N2OS |
分子量 |
194.26 g/mol |
IUPAC名 |
N-(2-cyano-1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-7(12)11-8(4-5-10)9-3-2-6-13-9/h2-3,6,8H,4H2,1H3,(H,11,12) |
InChIキー |
NJKMZAVDAFBTHK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC#N)C1=CC=CS1 |
正規SMILES |
CC(=O)NC(CC#N)C1=CC=CS1 |
同義語 |
N-[1-Cyano-1-(2-thienyl)ethyl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline](/img/structure/B92349.png)











